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3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid
Overview
Description
3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid is an organic compound with the molecular formula C14H9FN2O2 It is characterized by the presence of an amino group, a cyano group, and a fluorine atom attached to a benzoic acid core
Preparation Methods
The synthesis of 3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacophore in drug development. Its unique structure, featuring both cyano and fluorine substituents, enhances its biological activity by influencing binding affinity to various molecular targets.
Potential Applications:
- Negative Allosteric Modulator : It has been studied as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGlu5, which are implicated in neurological disorders such as anxiety and depression .
Case Studies:
- In Vitro Studies : Research has shown that modifications at the cyano position can significantly alter biological activity, suggesting avenues for developing new therapeutic agents targeting mGlu5 receptors.
- In Vivo Efficacy : Animal models indicate that similar compounds can reduce symptoms associated with neurological disorders, supporting the therapeutic potential of this compound in treating conditions like anxiety and depression.
Synthetic Applications
3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.
Types of Reactions:
- Substitution Reactions : The fluorine atom can be substituted with other functional groups under specific conditions.
- Oxidation and Reduction Reactions : The cyano group can be reduced to an amine or oxidized to other functional groups.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize more complex organic compounds.
The compound's biological activity is primarily attributed to its interaction with specific biological targets. The presence of cyano and fluorine groups enhances its binding affinity and selectivity towards these targets.
Mechanism of Action:
- The compound may modulate the activity of enzymes or receptors by altering their conformation or blocking their active sites, which is crucial for its role in medicinal chemistry .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.
Summary Table: Applications of this compound
Application Area | Specific Use | Mechanism/Action |
---|---|---|
Medicinal Chemistry | Negative allosteric modulation of mGlu5 | Alters receptor activity |
Organic Synthesis | Building block for complex molecules | Participates in substitution and coupling reactions |
Biological Research | Investigated for interactions with biomolecules | Enhances binding affinity through structural features |
Industrial Chemistry | Production of specialty chemicals | Utilized as an intermediate in chemical synthesis |
Mechanism of Action
The mechanism of action of 3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds to 3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid include:
3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid: Differing in the position of the cyano group.
3-Amino-5-(trifluoromethyl)benzoic acid: Featuring a trifluoromethyl group instead of a cyano group.
2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid: Having a different core structure with a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid, a compound featuring both cyano and fluorine substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 221.2 g/mol
The presence of the cyano and fluorine groups can significantly influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group can enhance binding affinity, while the fluorine atom may influence the compound's lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structural features demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 25 μg/mL |
3-Cyano-5-fluoro-N-arylbenzamide | S. aureus | 20 μg/mL |
Thiazole derivatives | Various strains | 6.25 μg/mL |
Anticancer Activity
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC values comparable to established chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Data
Compound Name | Cell Line | IC Value (μM) |
---|---|---|
This compound | MCF-7 | 22.54 |
Benzamide derivatives | A549 | 3.0 |
Doxorubicin | MCF-7 | 10.0 |
Case Studies and Research Findings
-
Study on mGlu5 Receptor Antagonism :
Research on structurally similar compounds has highlighted their role as antagonists for metabotropic glutamate receptor mGlu5. These compounds demonstrated significant effects in preclinical models for conditions like Parkinson’s disease and fragile X syndrome, suggesting a potential therapeutic application for this compound in neurological disorders . -
Synthesis and Evaluation of Derivatives :
A series of derivatives were synthesized to evaluate their biological activities systematically. Some derivatives exhibited enhanced stability and potency against specific cancer cell lines, indicating that modifications to the core structure can lead to improved therapeutic profiles .
Properties
IUPAC Name |
3-amino-5-(5-cyano-2-fluorophenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-13-2-1-8(7-16)3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6H,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLQBVIXRMQNIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689797 | |
Record name | 5-Amino-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-35-1 | |
Record name | 5-Amino-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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